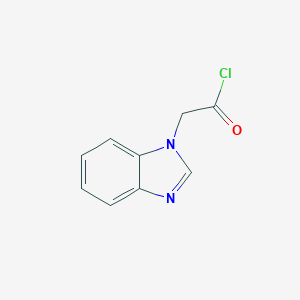
1H-Benzimidazole-1-acetylchloride(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1-acetylchloride(9CI) is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-acetylchloride(9CI) typically involves the reaction of benzimidazole with acetyl chloride. The process can be carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves the use of a base such as pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of 1H-Benzimidazole-1-acetylchloride(9CI) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-1-acetylchloride(9CI) can undergo various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(Benzimidazol-1-yl)acetic acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form new derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Compounds with active hydrogen atoms under appropriate conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Hydrolysis: Formation of 2-(Benzimidazol-1-yl)acetic acid.
Condensation Reactions: Formation of various benzimidazole-based derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1-acetylchloride(9CI) has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1-acetylchloride(9CI) is primarily based on its ability to form covalent bonds with nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various biological molecules, leading to the formation of new compounds with potential biological activities . The benzimidazole moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a wide range of biological activities.
2-(Benzimidazol-1-yl)acetic Acid: The hydrolysis product of 1H-Benzimidazole-1-acetylchloride(9CI).
Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness: 1H-Benzimidazole-1-acetylchloride(9CI) is unique due to its reactive acetyl chloride group, which allows it to undergo a variety of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVJHWBEGFMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

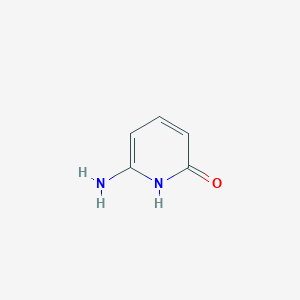
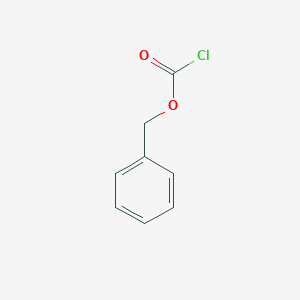
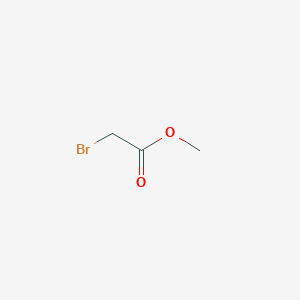
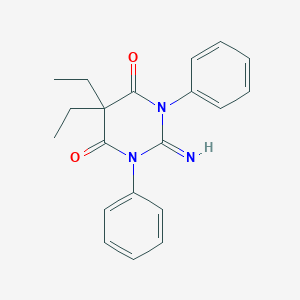


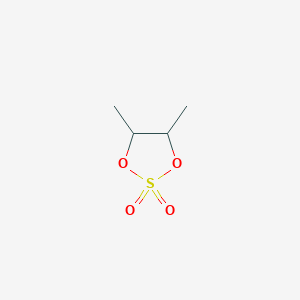

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
